

Spectroscopic Characterization of 3-(Benzyloxy)oxan-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzyloxy)oxan-4-one

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For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties of **3-(Benzyloxy)oxan-4-one**, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from the structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and compares it with the parent scaffold, tetrahydro-4H-pyran-4-one, to elucidate the spectroscopic contributions of the benzyloxy group.

Comparative Spectroscopic Data

The introduction of a benzyloxy substituent to the oxanone ring significantly alters its spectroscopic signature. The following tables summarize the key differences in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
Tetrahydro-4H-pyran-4-one	H2, H6 (O-CH ₂)	~3.8	Triplet	-
H3, H5 (C=O-CH ₂)	~2.5	Triplet	-	
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid	Pyran Ring H	8.00	Doublet	5.6
Pyran Ring H	6.34	Doublet	5.7	
Phenyl H of Benzyl Group	7.17	Singlet	-	
Methylene H of Benzyl Group (O-CH ₂)	4.91	Singlet	-	
Carboxylic Acid H	2.30	Singlet	-	

Note: Data for Tetrahydro-4H-pyran-4-one is typical expected values. Data for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is from published experimental results.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Shifts)

Compound	Carbon Assignment	Chemical Shift (δ ppm)
Tetrahydro-4H-pyran-4-one	C4 (C=O)	~208
C2, C6 (O-CH ₂)	~68	
C3, C5 (C=O-CH ₂)	~42	
3-(Benzyloxy)oxan-4-one (Predicted)	C4 (C=O)	~205-210
C3 (CH-OBn)	~75-80	
C2, C6, C5 (Oxane Ring CH ₂)	~60-70	
Methylene C of Benzyl Group (O-CH ₂)	~70-75	
Quaternary C of Benzyl Group	~137-139	
Phenyl C of Benzyl Group	~127-129	

Table 3: Infrared (IR) Spectroscopy Comparison

Compound	Functional Group Vibration	Expected Wavenumber (cm ⁻¹)
Tetrahydro-4H-pyran-4-one	C=O Stretch (Ketone)	~1715
C-O-C Stretch (Ether)	~1100	
3-(Benzyloxy)oxan-4-one (Predicted)	C=O Stretch (Ketone)	
C-O-C Stretch (Ether)	~1100-1250	
C=C Stretch (Aromatic)	~1600, ~1480	
=C-H Bending (Aromatic)	~700-900	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)
Tetrahydro-4H-pyran-4-one	C ₅ H ₈ O ₂	100.12	101.06
3-(Benzyloxy)oxan-4-one	C ₁₂ H ₁₄ O ₃	206.24	207.10

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **3-(Benzyloxy)oxan-4-one** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[\[3\]](#)
- **¹³C NMR Acquisition:** Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[\[3\]](#)
- **Data Processing:** Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

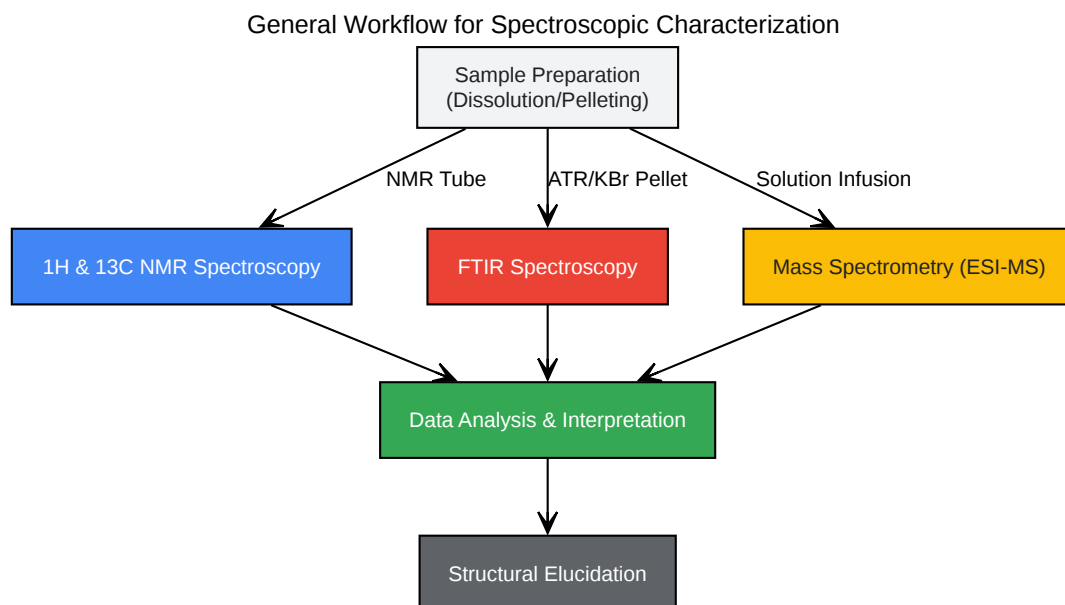
- **Sample Preparation:** For solid samples, a small amount of the material is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} . A background scan is performed prior to the sample scan. A number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.[3]

Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for molecular weight determination of polar molecules like the target compound.
- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: Data is collected in positive ion mode to observe protonated molecules such as $[\text{M}+\text{H}]^+$.

Visualization of Experimental Workflow



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic features of **3-(Benzyloxy)oxan-4-one** through comparison with related structures. The provided data and protocols serve as a valuable resource for the identification and characterization of this and similar molecules.

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References

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